![molecular formula C7H11BrO B2463241 1-Bromo-6-oxaspiro[2.5]octane CAS No. 2137575-50-7](/img/structure/B2463241.png)
1-Bromo-6-oxaspiro[2.5]octane
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Description
“1-Bromo-6-oxaspiro[2.5]octane” is a chemical compound . It is a derivative of “1-oxaspiro[2.5]octane”, which is a spirocyclic compound . Spirocyclic compounds are a class of organic compounds that have two or more rings connected through a single atom .
Molecular Structure Analysis
The molecular structure of “1-Bromo-6-oxaspiro[2.5]octane” is related to its parent compound “1-oxaspiro[2.5]octane”. The latter has a molecular formula of C7H12O and a molecular weight of 112.17 . The structure of “1-oxaspiro[2.5]octane” consists of a seven-membered ring fused with a three-membered ring .
Scientific Research Applications
1. Enzymatic Detoxification
1-Bromo-6-oxaspiro[2.5]octane is involved in studies related to enzymatic detoxification. For example, yeast epoxide hydrolase (YEH) from Rhodotorula glutinis shows a preference for hydrolyzing O-axial C3 epimers of various 1-oxaspiro[2.5]octanes over O-equatorial C3 epimers. This is significant because O-axial C3 epimers are predominantly responsible for biological activity in many biologically active spiroepoxide compounds (Weijers et al., 2007).
2. Structural and Conformational Analysis
Research on 1-Bromo-6-oxaspiro[2.5]octane includes structural and conformational analyses using NMR spectroscopy. These studies focus on determining the relative configuration and preferred conformations by analyzing coupling constants and chemical shifts. This is important for understanding the steric and electronic effects of substituents on the molecule (Montalvo-González & Ariza-Castolo, 2012).
3. Synthesis of Dipeptide Synthons
1-Bromo-6-oxaspiro[2.5]octane derivatives have been used in the synthesis of novel dipeptide synthons. These synthons are important for the construction of complex peptides and are a significant area of research in peptide synthesis (Suter et al., 2000).
4. Gold-Catalyzed Assembly of Heterobicyclic Systems
Research includes the use of gold catalysis in the synthesis of heterobicyclic systems, involving 1-Bromo-6-oxaspiro[2.5]octane derivatives. The process typically involves alkyne activation and carbocyclization, leading to the formation of various heterobicyclic compounds. This is a notable aspect of chemical synthesis and catalysis (Zhang & Kozmin, 2005).
5. Corrosion Inhibition
Another application is in the field of corrosion inhibition. Compounds derived from 1-Bromo-6-oxaspiro[2.5]octane have been studied for their effectiveness in protecting metals, such as mild steel, in corrosive environments. This research is crucial for developing new, environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
properties
IUPAC Name |
2-bromo-6-oxaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOMJCXNDMWYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-6-oxaspiro[2.5]octane | |
CAS RN |
2137575-50-7 |
Source
|
Record name | 1-bromo-6-oxaspiro[2.5]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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